4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-7-9-12(10-8-11)15(19)17-16-18(2)13-5-3-4-6-14(13)20-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVAASYAAGZEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 2-aminothiophenol with a substituted benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate benzothiazole, which is then further reacted with a substituted benzoyl chloride to yield the final product. Common reagents used in this synthesis include molecular iodine as a mild Lewis acid catalyst, which facilitates the reaction without the need for toxic solvents or high temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit anticancer properties. Studies indicate that derivatives of benzothiazole can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds that inhibit carbonic anhydrase isoforms have been linked to reduced tumor growth rates in preclinical models .
Carbonic Anhydrase Inhibition
The compound has been evaluated for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes including pH regulation and CO transport. Inhibitors of these enzymes are of interest for the treatment of conditions such as glaucoma and certain types of cancer . The selectivity of these compounds towards different isoforms can be fine-tuned by modifying substituents on the benzothiazole ring.
Antimicrobial Properties
There is emerging evidence that benzothiazole derivatives possess antimicrobial activity against various bacterial strains. A study highlighted the synthesis and evaluation of similar compounds against both Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial effects . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Data Tables
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various benzothiazole derivatives as anticancer agents, it was found that certain modifications significantly enhanced their potency against human cancer cell lines. The introduction of electron-withdrawing groups on the benzothiazole ring increased the inhibitory activity against carbonic anhydrase II and XII isoforms, correlating with reduced cell viability in treated cultures .
Case Study 2: Antimicrobial Activity
A recent investigation into the antibacterial properties of benzothiazole derivatives revealed that compounds structurally similar to this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin, indicating potential for therapeutic use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide
- N-[(2Z)-4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(1-piperidinylsulfonyl)benzamide
- 2-(3-methyl-1,3-benzothiazol-2-ylidene)-1-phenylethanone
Uniqueness
4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl and 3-methyl groups enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Biological Activity
4-Methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and highlights its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₅N₂OS
- Molecular Weight: 273.36 g/mol
Target Interaction
The compound's primary mechanism involves interaction with specific biological targets that lead to significant cellular responses. Research indicates that benzothiazole derivatives often act as inhibitors or modulators of key enzymes involved in cancer pathways. For example, they may target procaspase activation pathways, leading to apoptosis in cancer cells .
Biochemical Pathways
The compound has been shown to induce apoptosis through the activation of procaspase-3 into caspase-3. This activation is crucial for the programmed cell death process, which is often disrupted in cancer cells . The presence of specific functional groups in the benzothiazole structure enhances its binding affinity to these targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | MCF-7 | 6.6 | Procaspase-3 activation |
These findings suggest that modifications in the benzothiazole moiety can lead to enhanced selectivity and potency against cancer cells .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have exhibited antimicrobial activity against various pathogens. The mode of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Structure–Activity Relationships (SAR)
SAR studies indicate that the presence of specific substituents on the benzothiazole ring significantly influences biological activity. For instance:
- Electron-Withdrawing Groups: Enhance anticancer activity by increasing electron density at the nitrogen atom involved in binding.
- Hydroxyl Groups: Improve solubility and bioavailability.
- Alkyl Substituents: Affect lipophilicity and membrane permeability.
These modifications can lead to compounds with improved pharmacokinetic profiles and therapeutic indices .
In Vitro Studies
In vitro studies have demonstrated that compounds derived from benzothiazole exhibit varying degrees of cytotoxicity against different cancer cell lines. For example:
- U937 Cell Line: Compounds showed IC50 values ranging from 5 to 10 μM.
- MCF-7 Cell Line: Similar compounds exhibited lesser activity with IC50 values above 10 μM.
These studies underline the importance of selecting appropriate models for evaluating anticancer efficacy .
In Vivo Studies
In vivo evaluations using animal models have further supported the potential therapeutic applications of these compounds. For instance, compounds similar to this compound were tested in zebrafish embryos for toxicity and efficacy, revealing promising results with minimal toxicity at therapeutic doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
